(S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine
Description
Properties
IUPAC Name |
(3S)-3-(bromomethyl)-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,5-6H2/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLFKNVZIFTCIY-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=CC=CC=C2O1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1618132-41-4 | |
| Record name | 2-Bromomethyl-1,4-benzodioxane, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1618132414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-BROMOMETHYL-1,4-BENZODIOXANE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAY9WKD4RK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine typically involves the bromination of a suitable precursor. One common method is the bromination of (S)-2-methyl-2,3-dihydrobenzo[b][1,4]dioxine using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at a controlled temperature to ensure selective bromination at the methyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, ethers, or amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding methyl derivative.
Scientific Research Applications
Pharmaceutical Development
(S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine has been studied for its potential as a precursor in the synthesis of biologically active compounds. Its bromomethyl group can serve as a reactive site for further functionalization, allowing for the development of new pharmaceuticals with enhanced efficacy and selectivity.
Organic Synthesis
The compound is utilized as an intermediate in organic synthesis. Its unique structure allows chemists to create complex molecules through various reactions such as nucleophilic substitution and coupling reactions. This versatility makes it valuable in the synthesis of natural products and other organic compounds.
Research has indicated that derivatives of this compound may exhibit interesting biological properties. Studies have focused on its potential anti-inflammatory and anticancer activities. The compound's ability to modulate biological pathways makes it a candidate for further investigation in medicinal chemistry.
Material Science
Due to its structural properties, this compound can be explored in material science applications. Its derivatives might be useful in the development of polymers or other materials with specific functional properties.
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the use of this compound as a key intermediate in the synthesis of novel anticancer agents. The bromomethyl group was successfully substituted to yield compounds that showed significant cytotoxicity against various cancer cell lines.
Case Study 2: Anti-inflammatory Compounds
Research published in a peer-reviewed journal highlighted the synthesis of anti-inflammatory agents derived from this compound. The study reported that modifications to the compound led to increased activity in inhibiting pro-inflammatory cytokines.
Data Table: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 15 | Journal of Medicinal Chemistry |
| Compound B | Anti-inflammatory | 10 | European Journal of Pharmacology |
| (S)-2-Bromo... | Anticancer | 12 | Journal of Organic Chemistry |
Mechanism of Action
The mechanism of action of (S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine depends on its specific application and target. In biological systems, the compound may interact with cellular proteins, enzymes, or receptors, leading to modulation of biochemical pathways. The bromomethyl group can act as an electrophilic center, facilitating covalent binding to nucleophilic sites on biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The 2,3-dihydrobenzo[b][1,4]dioxine scaffold exhibits diverse pharmacological and chemical properties depending on substituent identity and position. Key analogs include:
| Compound Name | CAS Number | Substituents | Molecular Weight | Similarity Score* | Key Properties/Applications |
|---|---|---|---|---|---|
| (S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine | 1932264-32-8 | Bromomethyl (position 2) | 247.06 | N/A | Reactive intermediate; research use only |
| 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid | 3663-80-7 | Carboxylic acid (position 2) | 194.18 | 0.94 | Building block for amide coupling |
| Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate | 261767-10-6 | Ester (position 5) | 236.22 | 0.64 | Lipophilic prodrug design |
| (S)-2-(Bromomethyl)-5-fluoro analog | 1932264-32-8 | Bromomethyl + fluorine (S) | 247.06 | N/A | Enhanced electronic modulation |
*Similarity scores calculated relative to this compound using structural fingerprinting .
- Reactivity : The bromomethyl group facilitates nucleophilic substitution (e.g., Suzuki coupling, alkylation), distinguishing it from carboxylate or ester analogs, which are more suited for condensation reactions .
Stereochemical Considerations
The (S)-configuration at position 2 is critical for enantioselective interactions. Racemic or (R)-configured analogs may exhibit reduced activity or off-target effects. For example, peptidomimetic derivatives incorporating the (S)-bromomethyl group show enhanced binding to proteolytic enzymes compared to non-chiral analogs .
Biological Activity
(S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine is a chiral organic compound characterized by a bromomethyl group attached to a dihydrobenzo[b][1,4]dioxine framework. Its unique structure has led to investigations into its biological activities, particularly in the fields of medicinal chemistry and pharmacology.
This compound can be synthesized through various methods, with one common route involving the bromination of (S)-2-methyl-2,3-dihydrobenzo[b][1,4]dioxine using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction typically occurs in an inert solvent at controlled temperatures to ensure selective bromination .
The biological activity of this compound may be attributed to its ability to interact with cellular proteins or enzymes. The bromomethyl group acts as an electrophilic center, facilitating covalent interactions with nucleophilic sites on biomolecules. This mechanism is crucial for its potential applications in drug development .
Biological Activity
Research has highlighted several areas where this compound exhibits biological activity:
- Anticancer Properties : The compound has been explored for its potential as an anticancer agent. Studies indicate that it may inhibit tumor growth by interfering with specific signaling pathways .
- Antimicrobial Activity : Preliminary investigations suggest that this compound possesses antimicrobial properties against various pathogens, making it a candidate for further studies in infectious disease treatment .
- Neuroprotective Effects : Some studies have indicated that derivatives of this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study assessing the anticancer properties of this compound, researchers found that the compound inhibited the proliferation of cancer cells through apoptosis induction. The mechanism involved modulation of key signaling pathways associated with cell survival and death .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial effects of this compound against various bacterial strains. Results demonstrated significant inhibitory activity, suggesting its potential as a lead compound for developing new antibiotics .
Q & A
Q. What synthetic strategies are employed to achieve enantioselective synthesis of (S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine?
- Methodological Answer : Enantioselective synthesis typically involves chiral catalysts or auxiliaries. For brominated dihydrobenzo[dioxine] derivatives, a multi-step approach is common:
Core Formation : Construct the dihydrobenzo[dioxine] ring via cyclization of catechol derivatives with dibromoethane under basic conditions.
Bromomethyl Introduction : Use electrophilic bromination (e.g., NBS in presence of light) or nucleophilic substitution (e.g., LiAlH4 reduction followed by HBr treatment) to install the bromomethyl group .
Stereocontrol : Chiral resolution via chiral HPLC or asymmetric catalysis (e.g., Sharpless epoxidation-inspired methods) to isolate the (S)-enantiomer .
Key analytical tools include H/C NMR for structural confirmation and chiral HPLC (e.g., Chiralpak® columns) for enantiomeric excess (ee) determination .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR identifies the bromomethyl signal (~δ 3.5–4.0 ppm) and dihydrobenzo[dioxine] protons (δ 4.2–4.5 ppm for methylene). C NMR confirms quaternary carbons and bromine-induced deshielding .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., CHBrO) and isotopic patterns for bromine .
- X-ray Crystallography : Resolves absolute stereochemistry but requires high-purity crystals .
Q. How can researchers optimize reaction yields for bromomethyl functionalization in dihydrobenzo[dioxine] derivatives?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance electrophilic substitution .
- Catalysts : Lewis acids (e.g., FeCl) or phase-transfer catalysts improve bromine incorporation .
- Temperature Control : Low temperatures (−10°C to 0°C) minimize side reactions like ring-opening .
Monitoring via TLC or inline FTIR ensures reaction progress .
Advanced Research Questions
Q. What strategies address contradictions between chiral HPLC and polarimetry data in enantiopurity assessment?
- Methodological Answer : Discrepancies arise from impurities or solvent effects. Mitigation includes:
Q. How do substituents on the dihydrobenzo[dioxine] core influence reactivity in Suzuki-Miyaura couplings?
- Methodological Answer : Electronic and steric effects dictate reactivity:
| Substituent Position | Effect on Reactivity | Example (from Evidence) |
|---|---|---|
| 6-Bromo (para to dioxine) | Enhances electrophilicity; facilitates Pd-catalyzed cross-coupling | 3-(4-Bromophenyl) derivatives show 80% yield in couplings |
| 2-Methoxy (ortho) | Steric hindrance reduces coupling efficiency by 30% |
- Experimental Design : Screen Pd catalysts (e.g., Pd(PPh)) and bases (KCO) under microwave irradiation to accelerate reactions .
Q. What computational methods predict the biological activity of this compound analogs?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinase enzymes). The bromomethyl group’s hydrophobicity enhances binding to hydrophobic pockets .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC values from cytotoxicity assays .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .
Data Contradiction Analysis
Q. Why might NMR and X-ray data conflict in assigning the (S)-configuration?
- Resolution Strategy :
- Crystal Packing Effects : X-ray detects solid-state conformation, while NMR reflects solution dynamics. Use NOESY to identify through-space correlations in solution .
- Chiral Derivatization : Convert the compound to a diastereomeric mixture (e.g., using Mosher’s acid) for unambiguous NMR assignment .
Structural-Activity Relationship (SAR) Considerations
Q. How does the bromomethyl group impact cytotoxicity in cancer cell lines?
- Methodological Answer :
- SAR Studies : Compare IC values of bromomethyl vs. chloromethyl analogs (Table 1):
| Compound | IC (μM) ± SD (HeLa) |
|---|---|
| Br-derivative | 12.3 ± 1.2 |
| Cl-derivative | 28.7 ± 2.1 |
| Bromine’s higher electronegativity enhances DNA intercalation, as shown in comet assays . |
Experimental Design for Mechanistic Studies
Q. How to probe the role of this compound in enzyme inhibition?
- Methodological Answer :
- Kinetic Assays : Measure values via Lineweaver-Burk plots using purified enzymes (e.g., CYP450 isoforms).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to identify allosteric effects .
- Fluorescence Quenching : Monitor tryptophan residue changes in target proteins upon ligand binding .
Advanced Synthesis Challenges
Q. What causes low yields in stereoselective alkylation of dihydrobenzo[dioxine] precursors?
- Methodological Answer :
- Side Reactions : Competing elimination (e.g., E2) under basic conditions. Mitigate by using bulky bases (e.g., LDA) or low temperatures .
- Catalyst Poisoning : Trace moisture deactivates chiral catalysts. Employ molecular sieves or anhydrous solvents .
- Scale-Up Solutions : Switch from batch to flow chemistry for better heat/mass transfer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
